Synthetic Yield: Fluran Dye Precursor
In a documented synthetic protocol for fluoran dye preparation, 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium bromide was synthesized via substitution reaction between 2,3,3-trimethylindolenine and 2-bromoethanol in methyl ethyl ketone, yielding 1.67 g (72% yield) of the target indolium bromide [1]. This established baseline yield provides a quantitative benchmark for synthetic planning and quality control.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 72% yield (1.67 g from 8 mmol indolenine starting material) |
| Comparator Or Baseline | Baseline: Expected yield range for N-hydroxyethyl quaternization of 2,3,3-trimethylindolenine |
| Quantified Difference | Not specified (single-point baseline data) |
| Conditions | Reaction between 1.3 g (8 mmol) 2,3,3-trimethylindolenine and 1.23 g (10 mmol) 2-bromoethanol in methyl ethyl ketone as solvent |
Why This Matters
This quantified yield establishes a reproducible benchmark for synthetic scale-up planning, cost estimation, and assessment of experimental success in dye manufacturing workflows.
- [1] Synthesis of fluoran dyes with improved properties. Dyes and Pigments, 1995. Section: Experimental. View Source
